Myoseverin B
Overview
Description
Myoseverin B is a microtubule-binding molecule that has garnered attention for its unique ability to induce the reversible fission of multinucleated myotubes into mononucleated fragments. This compound is a derivative of 2,6,9-trisubstituted purines and has shown potential in various biological and medical applications, particularly in the fields of tissue regeneration and cancer therapy .
Mechanism of Action
Target of Action
Myoseverin B is a microtubule-binding molecule . Microtubules are dynamic filamentous cytoskeletal proteins composed of tubulin, which play a crucial role in cell division and are a critical therapeutic target in tumor cells .
Mode of Action
This compound interacts with its targets, the microtubules, by binding to them . This interaction induces the reversible fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after the removal of the compound .
Biochemical Pathways
This compound affects the expression of a variety of genes involved in growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response . This is consistent with the activation of pathways involved in wound healing and tissue regeneration . The compound’s action results in changes in cellular processes including signal transduction, the cell cycle, and cellular metabolism .
Result of Action
The result of this compound’s action is the reversible fission of multinucleated myotubes into mononucleated fragments . This fission promotes DNA synthesis and cell proliferation after the removal of the compound . It also affects the expression of a variety of genes, consistent with the activation of pathways involved in wound healing and tissue regeneration .
Action Environment
It is known that the compound can be effectively used for the inhibition of new vessel growth by inhibiting endothelial cell function and differentiation of progenitor cells . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as the presence of endothelial cells and progenitor cells in the environment.
Biochemical Analysis
Biochemical Properties
Myoseverin B is a new microtubule-binding molecule . It interacts with microtubules, a component of the cell’s cytoskeleton, and plays a crucial role in cellular processes such as cell division . This compound inhibits microtubule assembly in vitro, interferes with normal mitotic spindle assembly, and arrests the cell cycle in mitosis in U937 cells .
Cellular Effects
This compound induces the reversible fission of multinucleated myotubes into mononucleated fragments . This process promotes DNA synthesis and cell proliferation after removal of the compound and transfer of the cells to fresh growth medium . This compound affects the expression of a variety of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, consistent with the activation of pathways involved in wound healing and tissue regeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to microtubules, which leads to the inhibition of microtubule assembly . This interference with normal mitotic spindle assembly results in the arrest of the cell cycle in mitosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myoseverin B can be synthesized through a series of chemical reactions involving the substitution of purine derivatives. The synthesis typically involves the following steps:
Chemical Reactions Analysis
Types of Reactions: Myoseverin B primarily undergoes substitution reactions due to the presence of reactive functional groups on the purine ring. These reactions can be used to modify the compound for various applications.
Common Reagents and Conditions:
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study the structure-activity relationships and enhance the compound’s biological activity .
Scientific Research Applications
Myoseverin B has a wide range of scientific research applications, including but not limited to:
Comparison with Similar Compounds
Taxol: A well-known microtubule-stabilizing agent used in cancer therapy.
Vinblastine: Another microtubule-disrupting agent used in cancer treatment.
Nocodazole: A microtubule-disrupting agent similar to Myoseverin B but with different binding properties and higher cytotoxicity.
Uniqueness of this compound: this compound is unique in its ability to induce reversible fission of multinucleated myotubes without the high cytotoxicity associated with other microtubule-disrupting agents. This makes it a promising candidate for applications in tissue regeneration and cancer therapy .
Properties
IUPAC Name |
9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZXYJOSNSTJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC(=N2)NCC4=CC=C(C=C4)OC)N(C=N3)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432736 | |
Record name | Myoseverin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361431-27-8 | |
Record name | Myoseverin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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